Home > Products > Screening Compounds P82329 > 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid
1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid - 1469286-24-5

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid

Catalog Number: EVT-2718189
CAS Number: 1469286-24-5
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.151
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential applications in pharmaceuticals. This compound features a cyclopropane ring, which is known for its unique strain and reactivity, and a trifluoromethyl group that enhances its biological activity. The presence of the pyrazole moiety further contributes to its pharmacological properties.

Source and Classification

The compound is classified under cyclopropane carboxylic acid derivatives. It is identified by the Chemical Abstracts Service number 1469286-24-5, and its molecular formula is C5H5F3O2C_5H_5F_3O_2 with a molecular weight of approximately 154.09 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can be achieved through several methodologies, often involving the use of trifluoromethylation techniques. One common approach includes the reaction of cyclopropane carboxylic acids with trifluoromethylating agents under controlled conditions to yield the desired product.

For instance, a reported synthesis involves using anhydrous hydrofluoric acid and sulfur tetrafluoride as reagents, where cyclopropanecarboxylic acid derivatives undergo trifluoromethylation at elevated temperatures, resulting in moderate yields . The process typically requires careful handling due to the reactivity of the reagents involved.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid features:

  • Cyclopropane Ring: A three-membered carbon ring that imparts unique strain characteristics.
  • Trifluoromethyl Group: A substituent that enhances lipophilicity and biological activity.
  • Pyrazole Moiety: A five-membered ring containing two nitrogen atoms, contributing to the compound's chemical properties.

The compound's structure can be represented as follows:

Structure C5H5F3O2\text{Structure }\text{C}_5\text{H}_5\text{F}_3\text{O}_2
Chemical Reactions Analysis

Reactions and Technical Details

1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can participate in various chemical reactions due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic attack, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic group can be removed, potentially leading to cyclopropyl derivatives.

These reactions are significant for synthesizing more complex molecules or modifying existing ones for enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid typically involves interactions at the molecular level with specific biological targets. The trifluoromethyl group may enhance binding affinity to target receptors or enzymes, while the pyrazole moiety can modulate biological responses.

Research indicates that such compounds may inhibit specific pathways involved in inflammatory responses or other disease processes . Detailed studies on their mechanism could elucidate their role in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.

Chemical properties involve its reactivity under various conditions, including stability under acidic or basic environments. The trifluoromethyl group contributes to increased stability against oxidation compared to non-fluorinated counterparts .

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry, particularly in developing new drugs targeting inflammatory diseases or other conditions where leukotriene synthesis is involved. Its unique structure may also allow it to serve as an intermediate in synthesizing more complex pharmaceutical agents.

Introduction to 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic Acid in Modern Organic Chemistry

1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid represents a structurally intricate and pharmacologically significant scaffold within contemporary medicinal chemistry. This compound, systematically named as 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (CAS Registry Number: 2763780-83-0), possesses the molecular formula C~8~H~7~F~3~N~2~O~2~ and a molecular weight of 220.1486 g/mol [2] [4]. Its defining structural features integrate a cyclopropane ring directly linked to a pyrazole heterocycle bearing a trifluoromethyl group (–CF~3~) at the 4-position, while the cyclopropane itself is substituted with a carboxylic acid functionality at the 1-position. This precise molecular architecture confers unique physicochemical properties, including specific hydrogen-bonding capacity via the carboxylic acid, significant dipole moments influenced by the electron-withdrawing trifluoromethyl group, and constrained three-dimensional geometry due to the cyclopropane ring. These characteristics collectively render it an exceptionally versatile building block in rational drug design, particularly for targeting biologically relevant proteins and enzymes through optimized steric and electronic interactions [4] [5].

Structural Significance of the Cyclopropane-Pyrazole Hybrid Scaffold

The cyclopropane-pyrazole hybrid core embodies a sophisticated fusion of two sterically constrained and electronically diverse ring systems, creating a three-dimensional architecture with significant implications for molecular recognition and binding affinity. The cyclopropane ring introduces substantial angle strain, with internal bond angles constrained to approximately 60°, significantly deviating from the ideal tetrahedral angle of 109.5°. This strain energy (estimated at ~27 kcal/mol) imparts unique reactivity and influences the overall conformation of the molecule [6]. X-ray crystallographic analysis of closely related structures, such as 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxamide derivatives, reveals a distinct spatial orientation where the pyrazole ring and the cyclopropane moiety adopt a nearly perpendicular arrangement. This conformation minimizes steric repulsion and optimizes electronic interactions between the rings [6].

  • Conformational Restriction and Biological Interactions: The cyclopropane's rigidity profoundly restricts rotation around the bond connecting it to the pyrazole nitrogen (N1), effectively locking the relative positions of the carboxylic acid and trifluoromethyl groups. This preorganization reduces the entropic penalty upon binding to biological targets compared to more flexible analogs. The carboxylic acid group, attached directly to the strained cyclopropane, exhibits modified electronic properties – the cyclopropane ring acts as a weak electron-donor through hyperconjugation, subtly influencing the acidity and hydrogen-bonding potential of the carboxyl group. This is crucial for forming strong, directional interactions (e.g., salt bridges, hydrogen bonds) with target proteins, as observed in optimized pyrazole-carboxamide fungicides like Fluxapyroxad [8].
  • Synergistic Electronic Effects: The pyrazole ring itself is a π-excess heterocycle, prone to electrophilic substitution at the 4-position. Attachment of the highly electron-withdrawing trifluoromethyl group at this position significantly polarizes the electron density within the heterocycle. This polarization is transmitted through the covalent bond to the cyclopropane ring, influencing the electron density and reactivity at the carboxylic acid terminus. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR, of this compound would likely show distinct chemical shifts for the cyclopropane carbons and the carboxylic acid carbon, reflecting this electronic communication [4] [9].

Table 1: Key Structural Parameters of the Cyclopropane-Pyrazole Hybrid Core

Structural FeatureParameter/CharacteristicFunctional Consequence
Cyclopropane C1-C-C Bond Angle~60°High angle strain; weak electron-donating effect via hyperconjugation
Dihedral Angle (Pyrazole/Cyclopropane Plane)~80-90° (Perpendicular) [6]Minimizes steric clash; defines spatial display of substituents
C1 (COOH) Chemical Shift (¹³C NMR Est.)~175-180 ppmReflects influence of strained ring & pyrazole on carbonyl
Pyrazole N1-Cyclopropane BondRestricted RotationConformational preorganization for target binding
Carboxylic Acid pKaEstimated ~3.5-4.5 (slightly lowered by neighboring rings)Enhanced acidity favors salt-bridge formation in binding sites

Role of the Trifluoromethyl Group in Bioactive Molecule Design

The trifluoromethyl (–CF~3~) group attached to the pyrazole ring at the 4-position is a cornerstone of the molecule's bioactivity and physicochemical profile, exemplifying a powerful strategy in modern medicinal chemistry. This group exerts its influence through a combination of profound electronic, steric, and metabolic effects:

  • Electronic Modulation and Lipophilicity: The trifluoromethyl group is one of the strongest monovalent electron-withdrawing groups, characterized by a Hammett sigma-para (σ~p~) constant of +0.54. Its attachment to the pyrazole ring significantly reduces the electron density across the heterocycle. This electron-withdrawal enhances the hydrogen-bond accepting ability of the pyrazole nitrogen atoms (particularly N2) and can also influence the acidity of the carboxylic acid group on the cyclopropane, albeit separated by bonds. Simultaneously, the –CF~3~ group confers high lipophilicity to its local environment. While the carboxylic acid group promotes hydrophilicity, the –CF~3~ provides a counterbalance, contributing to a more favorable partition coefficient (Log P) for passive membrane permeation compared to non-fluorinated analogs. This balanced lipophilicity-hydrophilicity profile is critical for achieving optimal cellular uptake and bioavailability [5] [9].
  • Steric Mimicry and Metabolic Stability: The trifluoromethyl group has a van der Waals volume similar to an isopropyl group (–CH(CH~3~)~2~), allowing it to act as a steric mimic while offering distinct advantages. Unlike alkyl groups, the carbon-fluorine bonds in –CF~3~ are exceptionally strong and resistant to homolytic cleavage and oxidative metabolism. This inherent stability dramatically reduces the susceptibility of the adjacent pyrazole ring to oxidative degradation by cytochrome P450 enzymes, a common metabolic pathway for heterocycles. Consequently, compounds incorporating the 4-(trifluoromethyl)pyrazole unit, such as 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid, often exhibit improved metabolic half-lives in vivo compared to their methyl or hydrogen-substituted counterparts. This enhanced pharmacokinetic property is a major driver for incorporating this motif in drug candidates [2] [5] [7].
  • Dipole Moment and Binding Interactions: The highly polarized carbon-fluorine bonds create a significant dipole moment. This can contribute favorably to binding affinity through dipole-dipole interactions or van der Waals contacts with complementary regions in a protein binding pocket. The unique electrostatic potential surface of the –CF~3~ group, featuring a positive cap on the fluorine side and a negative belt around the carbon, allows for specific, albeit weak, non-bonded interactions termed "fluorine bonds" or orthogonal dipolar interactions, which can enhance binding selectivity and potency [5].

Historical Evolution of Pyrazole-Cyclopropane Conjugates in Medicinal Chemistry

The strategic fusion of pyrazole and cyclopropane motifs represents a deliberate evolution in medicinal chemistry, driven by the pursuit of molecules with enhanced target affinity, metabolic stability, and physicochemical properties. The development of 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid sits within this historical trajectory:

  • Early Pyrazole and Cyclopropane Therapeutics: Pyrazole derivatives have a long-standing history in drug discovery, exemplified by early non-steroidal anti-inflammatory drugs (NSAIDs) like antipyrine (phenazone) and later, highly selective cyclooxygenase-2 (COX-2) inhibitors such as celecoxib. While not incorporating cyclopropane, these drugs highlighted the pyrazole ring's capacity for target modulation. Cyclopropane, though synthetically challenging, gained recognition for its utility in mimicking trans-olefins or constrained peptide bonds and for improving metabolic stability compared to larger alicyclic rings. Its incorporation into pharmaceuticals like the antidepressant tranylcypromine and the antifungal agent caspofungin (where it rigidifies a peptide backbone) demonstrated its value [9].
  • Rational Integration for Advanced Properties: The convergence of these two pharmacophores – pyrazole and cyclopropane – was a logical step to exploit their complementary advantages. Research into lactate dehydrogenase (LDH) inhibitors, crucial targets in cancer metabolism (Warburg effect), vividly illustrates this evolution. Quantitative High-Throughput Screening (qHTS) identified simple trifluoromethyl pyrazoles as weak LDH inhibitors. Subsequent medicinal chemistry campaigns revealed that appending sterically constrained, metabolically stable fragments like cyclopropane, often functionalized with hydrogen-bonding groups (e.g., carboxylic acids, carboxamides), dramatically enhanced potency and cellular activity. For instance, lead optimization efforts described by PMC demonstrated how replacing flexible alkyl chains with cyclopropane carboxylic acids in pyrazole-based LDH inhibitors led to compounds exhibiting low nanomolar enzymatic inhibition (IC~50~) and sub-micromolar inhibition of lactate production in cancer cell lines (e.g., MiaPaCa2, A673). The cyclopropane constrained the molecule's conformation, allowing optimal positioning of the carboxylic acid for interaction with key residues in the LDH active site, while the pyrazole core and its –CF~3~ group provided essential hydrophobic contacts and electronic effects [5].
  • Synthetic Methodologies and Building Block Availability: The emergence of compounds like 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid as a commercially available building block (e.g., CAS 2763780-83-0) [2] [4] is a direct result of advances in synthetic chemistry. Key developments include:
  • Improved methods for regioselective synthesis of 1,4-disubstituted pyrazoles, overcoming historical challenges with isomer mixtures [9] .
  • Efficient cyclopropanation strategies, such as the Corey-Chaykovsky reaction or metal-catalyzed cyclopropanations using diazo compounds, enabling the construction of the strained ring with the carboxylic acid already in place (e.g., from cyclopropane-1,1-dicarboxylic acid derivatives) [8].
  • Robust coupling techniques for linking heterocycles to strained carbocycles, including nucleophilic aromatic substitution (S~N~Ar) or transition metal-catalyzed cross-coupling, allowing connection of the pyrazole nitrogen to the cyclopropane carbon [6] [10].

Table 2: Historical Development Milestones of Pyrazole-Cyclopropane Conjugates

EraKey DevelopmentsRepresentative Examples/Advancements
Pre-2000s• Isolation/characterization of simple pyrazoles (e.g., from plants) • Development of classic pyrazole drugs (Antipyrine) • Use of cyclopropane in natural products & early drugsAntipyrine (Analgesic), Tranylcypromine (Antidepressant)
2000-2010• qHTS identifies pyrazole hits for novel targets (e.g., LDH) [5] • Recognition of –CF~3~ benefits (metabolic stability, lipophilicity) • Improved cyclopropane synthesisEarly pyrazole LDH inhibitors (modest potency), COX-2 inhibitors (Celecoxib) incorporating pyrazole
2010-Present• Rational incorporation of cyclopropane to constrain pyrazole substituents • Focus on carboxylic acid functionalization for target binding • Commercial availability of advanced building blocksPotent pyrazole-cyclopropane LDH inhibitors (e.g., Compound 63 [5]), Fluxapyroxad (Fungicide), 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic Acid [2] [4]

Properties

CAS Number

1469286-24-5

Product Name

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid

IUPAC Name

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.151

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-12-13(4-5)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

LBQRXGPAAJWCQU-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)O)N2C=C(C=N2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.